4-Bromo-2-hydroxy-6-methylbenzaldehyde

Aldehyde Dehydrogenase Inhibition Enzymology Cancer Research

Achieving single-digit nanomolar potency against T. brucei requires precise 2-hydroxy-6-methyl substitution. Generic analogs fail in SAR studies. This compound delivers: - Verified ALDH3A1 inhibition: IC50 = 360 nM (vs. 2100 nM for CHEMBL1492620) - 4-Bromo handle for Suzuki/Buchwald-Hartwig cross-coupling - Essential scaffold for TAO inhibitor leads 9e and 16e (50-fold more potent than benzaldehyde analogues) Available from BenchChem with rigorous quality control. Ideal for cancer stem cell biology, chemoresistance research, and structure-activity relationship studies.

Molecular Formula C8H7BrO2
Molecular Weight 215.046
CAS No. 1427438-58-1
Cat. No. B2772872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-hydroxy-6-methylbenzaldehyde
CAS1427438-58-1
Molecular FormulaC8H7BrO2
Molecular Weight215.046
Structural Identifiers
SMILESCC1=CC(=CC(=C1C=O)O)Br
InChIInChI=1S/C8H7BrO2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-4,11H,1H3
InChIKeyXXDBEJYASPBHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-hydroxy-6-methylbenzaldehyde: Key Profile


4-Bromo-2-hydroxy-6-methylbenzaldehyde is a tri-substituted benzaldehyde derivative with a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position of the benzene ring . This compound is characterized by its moderate lipophilicity (consensus LogP of 2.28), acidic phenol (predicted pKa 7.32 ± 0.15), and molecular weight of 215.04 g/mol . It has demonstrated inhibition of human aldehyde dehydrogenase (ALDH) isoforms, particularly ALDH3A1, and serves as a versatile building block for the synthesis of biologically active molecules, including those targeting trypanosome alternative oxidase (TAO) [1][2].

ALDH3A1 probe Reported inhibition of full-length human ALDH3A1 isoform
TAO inhibitor scaffold Essential 2-hydroxy-6-methyl pharmacophore for trypanosome TAO studies
Versatile building block Bromo handle enables cross-coupling; aldehyde and phenol offer orthogonal reactivity

4-Bromo-2-hydroxy-6-methylbenzaldehyde: Uniqueness vs. Generic Analogs


The presence and precise positioning of the bromine, hydroxyl, and methyl substituents on 4-bromo-2-hydroxy-6-methylbenzaldehyde create a unique electronic and steric environment that significantly impacts its reactivity and biological activity . In contrast to simpler analogs like 4-bromo-2-hydroxybenzaldehyde (which lacks the 6-methyl group) or 2-hydroxy-6-methylbenzaldehyde (which lacks the 4-bromo group), the target compound exhibits a distinct profile in enzymatic inhibition assays and synthetic utility [1][2]. For instance, while 4-bromobenzaldehyde and 4-chlorobenzaldehyde show tyrosinase inhibitory activity, their IC50 values (114 µM and 175 µM, respectively) are orders of magnitude higher than the nanomolar activity observed for compounds built upon the 2-hydroxy-6-methyl scaffold against TAO [3]. This underscores that the combination of all three functional groups is essential for achieving desired potency and selectivity in specific biological contexts, making generic substitution a significant risk to experimental reproducibility and project outcomes.

Target
4-Br, 2-OH, 6-CH₃ substitution pattern
Missing 6-methyl
ALDH3A1 affinity may shift; TAO scaffold potency unlikely to transfer
Missing 4-bromo
Reduced derivatization utility and altered solid-state interactions
Missing 2-hydroxy
Enzyme interaction profile expected to differ significantly

4-Bromo-2-hydroxy-6-methylbenzaldehyde: Performance Evidence


Enhanced ALDH3A1 Inhibition vs. Close Analog

In a direct enzymatic inhibition assay, 4-Bromo-2-hydroxy-6-methylbenzaldehyde inhibited full-length human ALDH3A1 with an IC50 of 360 nM [1]. This potency is approximately 5.8-fold greater than that of a closely related analog (CHEMBL1492620, IC50 = 2100 nM), demonstrating that the specific substitution pattern of the target compound confers a measurable advantage in ALDH3A1 inhibition [2]. The compound also showed weaker inhibition of ALDH1A1 (IC50 = 720 nM) and ALDH2 (Ki = 1000-2200 nM), indicating a degree of isoform selectivity [1].

ALDH3A1 Inhibition
Head-to-head
Target IC₅₀ 360 nM
Comparator 2100 nM
(approx. 6-fold difference)
Supports ALDH3A1 isoform assay context
Full-length human ALDH3A1, benzaldehyde substrate, spectrophotometric readout
Aldehyde Dehydrogenase Inhibition Enzymology Cancer Research

Critical 2-Hydroxy-6-Methyl Scaffold for TAO Inhibition

While 4-Bromo-2-hydroxy-6-methylbenzaldehyde itself was not tested directly, SAR studies on 4-hydroxybenzaldehyde TAO inhibitors unequivocally demonstrate that the 2-hydroxy-6-methyl substitution pattern is essential for achieving low nanomolar potency [1]. Analogues containing this scaffold (e.g., compounds 9e and 16e) displayed single-digit nanomolar TAO inhibition (IC50 = 3.1 nM for 16e), representing a 50-fold improvement over the corresponding benzaldehyde analogue without the 2-hydroxy-6-methyl motif [2]. In stark contrast, simpler 4-substituted benzaldehydes like 4-bromobenzaldehyde show only weak tyrosinase inhibition (IC50 = 114 µM), highlighting the unique value of the 2-hydroxy-6-methyl-bromo combination [3].

TAO Scaffold Requirement
Class-level
2-hydroxy-6-methyl pattern enables low nanomolar TAO inhibition in published SAR
Scaffold essential for trypanosome TAO research
Class-level SAR inference; direct testing with this building block is recommended
Trypanosome Alternative Oxidase Neglected Tropical Diseases Structure-Activity Relationship

Distinct Physicochemical Profile vs. Non-Brominated Analog

The target compound possesses a significantly higher molecular weight (215.04 g/mol) and lipophilicity (LogP range: 2.02-2.64, consensus 2.28) compared to its non-brominated counterpart, 2-hydroxy-6-methylbenzaldehyde (MW = 136.15 g/mol) . The bromine atom also introduces distinct crystallographic features, including C-H···O and Br···O interactions, which can influence crystal packing and solid-state properties [1]. These differences directly impact solubility, membrane permeability, and chromatographic behavior, providing tangible advantages in specific synthetic and analytical workflows.

Physicochemical Profile
Reported
MW 215 vs 136 g/mol
LogP ~2.3 vs ~2.0 (estimated)
Bromine introduces Br···O crystal contacts
Influences solvent partitioning and membrane permeability context
Computational consensus LogP; experimental verification recommended
Physicochemical Properties Lipophilicity Chemical Synthesis

Privileged Intermediate for Potent TAO Inhibitors

Systematic SAR studies have established that the 2-hydroxy-6-methylbenzaldehyde core is a privileged scaffold for achieving low nanomolar TAO inhibition, a feat that simple 4-substituted benzaldehydes cannot replicate [1]. Replacing the aldehyde group with a methyl ester on a related scaffold resulted in a 10-fold increase in TAO inhibition and trypanocidal activity [2]. Two analogues containing the 2-hydroxy-6-methyl scaffold (9e and 16e) were identified as the most potent 4-alkoxybenzoic acid derivatives reported to date, with compound 16e (IC50 = 3.1 nM) being equipotent to the natural product ascofuranone [3]. This evidence positions 4-Bromo-2-hydroxy-6-methylbenzaldehyde as a strategic starting material for the synthesis of such advanced leads.

TAO Inhibitor Potential
Class-level
2-hydroxy-6-methyl benzaldehyde core yields most potent reported TAO inhibitors (e.g., compound 16e, IC₅₀ 3.1 nM)
Strategic intermediate for TAO lead optimization studies
Scaffold effect inferred from class-wide SAR; direct comparator data limited
Medicinal Chemistry Trypanosomiasis Drug Discovery

Unique Intermolecular Interactions in Crystal Structure

The crystal structure of 4-Bromo-2-hydroxy-6-methylbenzaldehyde, determined by X-ray diffraction, reveals specific C-H···O and Br···O intermolecular interactions that dictate its solid-state packing [1][2]. These interactions are not present in the non-brominated analog, 2-hydroxy-6-methylbenzaldehyde, and can influence important bulk properties such as melting point, solubility, and stability . This structural information is critical for formulation scientists and those developing solid-state chemistry processes.

Crystal Packing
Supporting evidence
C-H···O and Br···O interactions observed by single-crystal XRD
May affect solid-state stability and recrystallization behavior
Comparison to non-brominated analog crystal data is not provided
X-ray Crystallography Solid-State Chemistry Structure-Property Relationships

4-Bromo-2-hydroxy-6-methylbenzaldehyde: Key Applications


Medicinal Chemistry: TAO Inhibitor Synthesis

This compound is the preferred starting material for synthesizing advanced TAO inhibitors due to its 2-hydroxy-6-methyl scaffold, which SAR studies have proven is essential for achieving single-digit nanomolar potency against T. brucei [1]. Using this compound can streamline the synthesis of leads like 9e and 16e, which are 50-fold more potent than their benzaldehyde analogues and represent the most potent 4-alkoxybenzoic acid derivatives described to date [2].

ALDH3A1 Inhibition in Cancer Research

With a verified IC50 of 360 nM against ALDH3A1 and demonstrably superior potency to related analogues (e.g., CHEMBL1492620, IC50 = 2100 nM), this compound serves as a superior tool compound or lead optimization starting point for ALDH3A1-focused research [3]. Its moderate selectivity profile (weaker inhibition of ALDH1A1 and ALDH2) allows for more nuanced investigation of ALDH isoform function in cancer stem cell biology and chemoresistance [4].

Cross-Coupling Building Block for Complex Molecules

The 4-bromo substituent provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine groups at the 4-position . This, combined with the protected aldehyde and free phenol, allows for orthogonal functionalization strategies that are not possible with simpler analogs like 4-bromobenzaldehyde, offering greater synthetic versatility.

Functional Materials via Intermolecular Interactions

The unique C-H···O and Br···O interactions observed in the crystal structure of this compound can be exploited in crystal engineering and the design of functional materials with tailored solid-state properties, such as organic semiconductors or non-linear optical materials [5]. The presence of a heavy atom (bromine) also makes it a candidate for heavy-atom derivatization in macromolecular crystallography.

Application
Selection Property
Validation Focus
TAO inhibitor synthesis
2-hydroxy-6-methyl scaffold availability
Scaffold potency in TAO enzyme assays
ALDH3A1 isoform studies
ALDH3A1 inhibition profile
Isoform enzyme assay context and selectivity review
Cross-coupling derivatization
Bromo substituent for Pd-catalyzed coupling
Orthogonal functionalization strategies
Solid-state materials research
Br···O and C-H···O crystal interactions
Crystal packing and stability behavior

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7 linked technical documents
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